molecular formula C14H14N2O B1275771 3-amino-N-benzylbenzamide CAS No. 54977-91-2

3-amino-N-benzylbenzamide

Cat. No.: B1275771
CAS No.: 54977-91-2
M. Wt: 226.27 g/mol
InChI Key: JJLMPFXNGNFLNI-UHFFFAOYSA-N
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Description

3-amino-N-benzylbenzamide is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Poly(ADP-Ribose) Synthesis Inhibition

3-Amino-N-benzylbenzamide is known for its role as an inhibitor of the synthesis of poly(adenosine diphosphate-ribose) (ADP-ribose). This inhibition can affect various biological processes, including cell viability, glucose metabolism, and DNA synthesis. Such properties make it a critical compound in exploring the functions of ADP-ribose in cellular metabolism and DNA repair mechanisms. However, its applications are limited due to the challenge of finding a dose that inhibits the synthetase without causing additional metabolic effects (Milam & Cleaver, 1984).

Anticonvulsant Activity

This compound has been studied for its anticonvulsant properties. Research indicates that derivatives of this compound, particularly 3-benzyl-1,2,3-benzotriazin-4(3H)-ones, show significant activity in seizure models, suggesting potential applications in the treatment of convulsive disorders (Komet, 1997).

Antioxidant Activity and Electrochemical Behavior

Amino-substituted benzamide derivatives, including this compound, have been investigated for their antioxidant capabilities. These compounds demonstrate potential as powerful antioxidants due to their ability to scavenge free radicals. The electrochemical oxidation mechanisms of these compounds are crucial for understanding their free radical scavenging activity, and their study contributes significantly to the field of antioxidant research (Jovanović et al., 2020).

Radiosensitization and DNA Damage Repair

Studies have shown that this compound can enhance the response of mammalian cells to ionizing radiation and alkylating agents, making it a potential candidate for cancer treatment strategies that involve radiosensitization. Its role in poly(ADP-ribose) synthesis is also relevant in understanding the repair of DNA damage (Ben-hur et al., 1985).

Inhibition of Malignant Transformation

This compound has shown potential in inhibiting malignant transformation in vitro when exposed to x-rays, ultraviolet light, and chemical carcinogens. These findings suggest a different mechanism regulating malignant transformation compared to DNA repair and mutagenesis, possibly associated with alterations in poly(ADP-ribosyl)ation (Borek et al., 1984).

Green Synthesis and Solvatochromic Fluorescence

The compound has been involved in green synthesis processes, demonstrating intriguing solvatochromic behavior in various solvents. This aspect is significant in the development of environmentally friendly synthetic methods and the study of fluorescence properties of organic compounds (More et al., 2014).

Safety and Hazards

3-amino-N-benzylbenzamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Properties

IUPAC Name

3-amino-N-benzylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLMPFXNGNFLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400762
Record name 3-amino-N-benzylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54977-91-2
Record name 3-amino-N-benzylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-N-benzylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A sample of the product of step (a), 8.8 g, was dissolved in 100 ml of methanol and hydrogenated with 0.4 g of 10% palladium on carbon and 50 PSI hydrogen. After 90 minutes, the mix was filtered and evaporated. The solid residue was slurried in ethyl ether, and filtered to provide crude N-phenylmethyl-3-aminobenzamide, mp 95-100° C, m.s. (M+H)+ =227
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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